![molecular formula C23H22ClNO9 B045178 Org 5222 glucuronide CAS No. 128923-28-4](/img/structure/B45178.png)
Org 5222 glucuronide
Overview
Description
Org 5222 glucuronide is a metabolite formed through the conjugation of a parent compound with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of various xenobiotics and endogenous substances. Glucuronides are generally more water-soluble than their parent compounds, facilitating their excretion via urine or bile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Org 5222 glucuronide typically involves the enzymatic conjugation of the parent compound with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation or the use of recombinant UGT enzymes. These methods allow for the large-scale production of the glucuronide with high specificity and yield. The process may also include purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Org 5222 glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to the parent compound and glucuronic acid.
Oxidation and Reduction: These reactions may occur under specific conditions, altering the chemical structure of the glucuronide.
Substitution: The glucuronic acid moiety can be replaced by other functional groups under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Parent compound and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the glucuronide.
Scientific Research Applications
Metabolic Pathways
- Glucuronidation Process :
- Enzymatic Assays :
Pharmacokinetics and Drug Interactions
- Bioavailability Studies : The presence of this compound significantly affects the pharmacokinetic profile of asenapine. Studies indicate that approximately 34% of circulating species in plasma are attributed to this metabolite . Understanding its bioavailability helps in optimizing dosing regimens.
- Drug Interaction Potential : The formation of glucuronides can influence the pharmacodynamics of co-administered drugs. For instance, interactions with other medications metabolized by UGTs may lead to altered therapeutic outcomes or increased toxicity.
Toxicology and Carcinogenicity Studies
- Carcinogenicity Assessments : Long-term studies have evaluated the oncogenic potential of asenapine through its metabolites, including this compound. Findings from rodent models suggest that high doses may lead to decreased tumor incidence due to weight loss effects rather than direct carcinogenicity .
- Histopathological Evaluations : Additional histopathological examinations in toxicity studies have shown non-neoplastic findings associated with prolonged exposure to asenapine, emphasizing the importance of monitoring metabolic byproducts like this compound during safety assessments .
Clinical Efficacy
- Clinical trials have demonstrated that asenapine's efficacy in managing symptoms of schizophrenia correlates with its metabolic conversion to this compound. Understanding this relationship aids in predicting patient responses based on individual metabolic profiles.
Patient Variability
- Genetic variations in UGT enzymes can lead to significant interindividual differences in the metabolism of asenapine. Research into these genetic polymorphisms provides insights into personalized medicine approaches for optimizing treatment with asenapine based on patients' metabolic capacities.
Data Table: Summary of Key Findings on this compound
Aspect | Details |
---|---|
Primary Metabolite | This compound |
Enzymes Involved | UGT1A4, UGT2B10 |
Plasma Contribution | ~34% of circulating species |
Clinical Application | Schizophrenia, bipolar disorder |
Toxicology Findings | Non-neoplastic lesions observed |
Genetic Variability Impact | Influences dosing and efficacy |
Mechanism of Action
The mechanism of action of Org 5222 glucuronide involves its formation through the enzymatic conjugation of the parent compound with glucuronic acid. This process increases the water solubility of the compound, facilitating its excretion. The molecular targets and pathways involved include the UGT enzymes and the transport systems responsible for the excretion of glucuronides.
Comparison with Similar Compounds
Acyl Glucuronides: Formed from carboxylic acid-containing drugs.
Phenolic Glucuronides: Formed from phenolic compounds.
N-Glucuronides: Formed from amines.
Uniqueness: Org 5222 glucuronide is unique in its specific parent compound and the resulting pharmacokinetic and toxicological properties. Its formation and behavior may differ from other glucuronides due to the unique structure of the parent compound.
Biological Activity
Org 5222 glucuronide is a metabolite of the antipsychotic drug asenapine, which is primarily used in the treatment of schizophrenia and bipolar disorder. This compound undergoes extensive glucuronidation, a crucial phase II metabolic process that enhances the solubility of lipophilic drugs, facilitating their excretion from the body. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects, safety profile, and potential therapeutic implications.
Mechanism of Glucuronidation
Glucuronidation involves the conjugation of glucuronic acid to various substrates, catalyzed by UDP-glucuronosyltransferases (UGTs). This process transforms lipophilic compounds into hydrophilic metabolites that can be readily eliminated via urine or bile. This compound is formed through the action of UGT enzymes, particularly UGT1A4 and UGT2B7, which are known to be involved in the metabolism of asenapine .
The glucuronidation process not only detoxifies drugs but also plays a significant role in drug-drug interactions and interindividual variability in drug metabolism. Variations in UGT expression can lead to differences in drug efficacy and safety among patients .
Biological Activity and Pharmacokinetics
The pharmacokinetics of this compound are characterized by its rapid formation following asenapine administration. Studies indicate that this metabolite reaches peak plasma concentrations approximately one hour after sublingual administration of asenapine, with an elimination half-life of about 24 hours . The extensive metabolism and subsequent glucuronidation contribute to the overall pharmacological profile of asenapine, influencing both its therapeutic effects and side effects.
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Concentration (Cmax) | ~1 hour post-dose |
Elimination Half-Life | ~24 hours |
Bioavailability (sublingual) | ~35% |
Clinical Studies and Findings
Clinical studies have investigated the safety and efficacy of asenapine, providing insights into the role of this compound. In a series of trials, asenapine demonstrated significant efficacy in reducing symptoms of schizophrenia compared to placebo, with Org 5222 contributing to its pharmacological effects through its active metabolites .
Case Study: Efficacy in Schizophrenia Treatment
In a randomized controlled trial comparing asenapine to risperidone and placebo:
- Participants : Approximately 180 patients with schizophrenia.
- Results : Asenapine showed statistically significant improvements in symptom reduction (p=0.007) compared to placebo.
- Adverse Events : Common adverse events included sedation and weight gain, with a similar incidence across treatment groups.
Safety Profile
The safety profile of this compound has been evaluated through various clinical trials. Adverse events reported include hematological issues such as anemia and thrombocytopenia, which were monitored closely during trials . The incidence rates were comparable across different dosages, indicating a consistent safety profile.
Table 2: Summary of Adverse Events
Adverse Event | Incidence Rate (%) |
---|---|
Any Adverse Event | 78% |
Anemia | Specific cases noted |
Thrombocytopenia | Rarely reported |
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13?,14?,17-,18-,19+,20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONYWLCNIOIULX-NXYWHHHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926236 | |
Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128923-28-4 | |
Record name | Org 5222 glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128923284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.